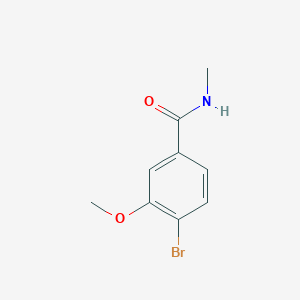

4-Bromo-3-methoxy-N-methylbenzamide

Description

BenchChem offers high-quality 4-Bromo-3-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZULJYJIHUYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674709 | |

| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-34-3 | |

| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-methoxy-N-methylbenzamide: Synthesis, Properties, and Applications

Introduction: Unveiling a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry and materials science, the benzamide functional group serves as a cornerstone for the design of novel molecules with tailored properties. The strategic functionalization of the benzene ring allows for the fine-tuning of electronic and steric characteristics, which in turn dictates the compound's biological activity and material properties. This guide provides a comprehensive technical overview of 4-Bromo-3-methoxy-N-methylbenzamide, a compound poised for significant applications in research and development. While this specific molecule is not extensively documented in publicly available literature, its chemical architecture suggests its utility as a key intermediate in the synthesis of more complex molecular targets. This document, therefore, leverages established principles of organic chemistry and data from closely related analogues to present a scientifically grounded projection of its synthesis, properties, and potential applications.

Molecular Structure and Nomenclature

4-Bromo-3-methoxy-N-methylbenzamide is a disubstituted benzamide with a bromine atom at the 4-position, a methoxy group at the 3-position, and a methyl group attached to the amide nitrogen.

-

Systematic IUPAC Name: 4-bromo-3-methoxy-N-methylbenzamide

-

Molecular Formula: C₉H₁₀BrNO₂

-

Molecular Weight: 244.09 g/mol

Proposed Synthesis Pathway

The synthesis of 4-Bromo-3-methoxy-N-methylbenzamide can be logically approached from commercially available starting materials. A plausible and efficient synthetic route would involve the amidation of a corresponding benzoic acid derivative. The rationale behind this multi-step synthesis is to build the molecule sequentially, ensuring high yields and purity at each stage.

Step 1: Bromination of Vanillic Acid

The synthesis would commence with the bromination of 4-hydroxy-3-methoxybenzoic acid (vanillic acid). This electrophilic aromatic substitution is a standard method for introducing a bromine atom onto an activated benzene ring. The hydroxyl and methoxy groups are ortho-, para-directing, and the bromine is expected to add at the position para to the hydroxyl group and ortho to the methoxy group.

Step 2: Methylation of the Carboxylic Acid

Following bromination, the carboxylic acid functional group would be converted to its methyl ester. This step is crucial to protect the acidic proton of the carboxylic acid, which would interfere with the subsequent amidation reaction. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a common and effective method.

Step 3: Amidation with Methylamine

The final step involves the reaction of the methyl ester with methylamine to form the desired N-methylbenzamide. This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate.

Below is a DOT script representation of the proposed synthetic workflow.

Caption: Proposed synthetic pathway for 4-Bromo-3-methoxy-N-methylbenzamide.

Physicochemical Properties

The predicted physicochemical properties of 4-Bromo-3-methoxy-N-methylbenzamide are summarized in the table below. These estimations are based on the properties of analogous compounds and the contribution of the individual functional groups.

| Property | Predicted Value | Justification |

| Appearance | White to off-white solid | Similar benzamide derivatives are typically crystalline solids at room temperature.[3] |

| Melting Point | 140-160 °C | The presence of bromine and the amide group would likely result in a relatively high melting point due to increased molecular weight and potential for hydrogen bonding. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | The aromatic ring and bromine atom confer lipophilicity, while the amide and methoxy groups provide some polarity. |

| pKa | ~16-18 (amide N-H) | The amide proton is weakly acidic. |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds. The predicted key spectroscopic features for 4-Bromo-3-methoxy-N-methylbenzamide are as follows:

-

¹H NMR:

-

Aromatic protons would appear as distinct signals in the downfield region (δ 7.0-8.0 ppm). The substitution pattern will lead to specific splitting patterns (doublets and singlets).

-

The methoxy protons (-OCH₃) would present as a sharp singlet at approximately δ 3.8-4.0 ppm.

-

The N-methyl protons (-NHCH₃) would appear as a doublet around δ 2.8-3.0 ppm, coupled to the amide proton.

-

The amide proton (-NH) would be a broad singlet or a quartet (depending on the coupling with the N-methyl protons) in the region of δ 8.0-8.5 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon of the amide would be the most downfield signal, typically around δ 165-170 ppm.

-

Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon attached to the bromine would be shifted upfield compared to the others.

-

The methoxy carbon would be observed around δ 55-60 ppm.

-

The N-methyl carbon would appear at approximately δ 25-30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretching vibration for the amide carbonyl group is expected around 1640-1680 cm⁻¹.

-

An N-H stretching band would be present in the region of 3200-3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹.

-

C-O stretching of the methoxy group would appear around 1200-1250 cm⁻¹.

-

The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

-

Applications in Research and Drug Development

Benzamide derivatives are prevalent in pharmaceuticals due to their ability to mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. The specific substitution pattern of 4-Bromo-3-methoxy-N-methylbenzamide makes it an attractive scaffold for several reasons:

-

Intermediate for Lead Optimization: The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.

-

Bioisosteric Replacement: The methoxy group can act as a bioisostere for a hydroxyl group, offering improved metabolic stability and oral bioavailability in drug candidates.

-

Modulation of Physicochemical Properties: The combination of the bromo and methoxy groups influences the lipophilicity and electronic properties of the molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). The introduction of bromine can increase the therapeutic activity and duration of action of a drug.

Based on the known activities of similar benzamides, potential therapeutic areas for derivatives of this compound could include oncology, neuroscience, and infectious diseases.

Safety and Handling

As a research chemical with limited toxicological data, 4-Bromo-3-methoxy-N-methylbenzamide should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Potential Hazards: While specific data is unavailable, related aromatic amides and brominated compounds can be irritants to the skin, eyes, and respiratory tract.[3] Inhalation and direct contact should be avoided.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Bromo-3-methoxy-N-methylbenzamide represents a promising, albeit under-explored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, chemical properties, and potential applications. The proposed synthetic route is logical and employs standard organic chemistry transformations. The predicted spectroscopic data provides a roadmap for its characterization. As research in drug discovery and materials science continues to evolve, the utility of such versatile intermediates will undoubtedly grow, paving the way for the development of novel and impactful molecules.

References

-

ChemBK. 4-Bromo-N-methoxy-N-methylbenzamide. (2024-04-09). Available from: [Link].

-

Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. (2025-08-26). Available from: [Link].

-

PubChem. 4-Bromo-N-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link].

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). Available from: [Link].

Sources

An In-Depth Technical Guide to 4-Bromo-3-methoxy-N-methylbenzamide

A Note on Identification and Synthesis: An extensive search of chemical databases reveals that "4-Bromo-3-methoxy-N-methylbenzamide" is not a readily cataloged compound with an assigned CAS number. However, its synthesis is logically achievable from the known precursor, 4-Bromo-3-methoxybenzoic acid (CAS: 56256-14-5) . This guide, therefore, focuses on the synthetic pathway, characterization, and potential applications of the target molecule, providing a scientifically grounded framework for its preparation and study.

Physicochemical Properties

As the target compound is not commercially available, its experimental physicochemical data is unavailable. The properties of the key starting material are provided below, along with projected properties for the final product based on its chemical structure.

Table 1: Physicochemical Data of Starting Material and Projected Data for 4-Bromo-3-methoxy-N-methylbenzamide

| Property | 4-Bromo-3-methoxybenzoic Acid | 4-Bromo-3-methoxy-N-methylbenzamide (Projected) | Data Source |

| CAS Number | 56256-14-5 | Not Assigned | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | C₉H₁₀BrNO₂ | - |

| Molecular Weight | 231.04 g/mol | 244.09 g/mol | [1] |

| Appearance | White or off-white crystalline powder | White to off-white solid | [1] |

| Melting Point | 221-224 °C | Expected to be lower than the starting carboxylic acid due to the replacement of the hydroxyl group with a methylamide group, which disrupts the hydrogen bonding network. | [1] |

| Boiling Point | 333.7 °C at 760 mmHg | > 300 °C (estimated) | [1] |

| Solubility | Very soluble in N,N-Dimethylformamide, soluble in methanol, practically insoluble in water. | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | [1] |

Synthetic Strategy and Protocols

The synthesis of 4-Bromo-3-methoxy-N-methylbenzamide can be efficiently achieved in a two-step process starting from 4-Bromo-3-methoxybenzoic acid. The first step involves the formation of the primary amide, followed by N-methylation.

Caption: Proposed two-step synthesis of 4-Bromo-3-methoxy-N-methylbenzamide.

Step 1: Synthesis of 4-Bromo-3-methoxybenzamide

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective laboratory method involves the use of coupling agents to activate the carboxylic acid, followed by reaction with an amine.[3][4]

Protocol: Amide Formation using EDC/HOBt Coupling

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-3-methoxybenzoic acid (1 equivalent) in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methylamine (e.g., 40% in water or 2.0 M in THF) (1.5 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-Bromo-3-methoxy-N-methylbenzamide

N-methylation of a primary amide can be achieved using a suitable base to deprotonate the amide nitrogen, followed by reaction with a methylating agent.

Protocol: N-Methylation of 4-Bromo-3-methoxybenzamide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 4-Bromo-3-methoxybenzamide (1 equivalent) from Step 1 in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C. Carefully add a strong base such as sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) (1.5 equivalents), dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final product, 4-Bromo-3-methoxy-N-methylbenzamide.

Characterization and Spectroscopic Analysis

The structural confirmation of the synthesized 4-Bromo-3-methoxy-N-methylbenzamide would rely on standard spectroscopic techniques.

Caption: General workflow for the purification and characterization of the synthesized compound.

Table 2: Expected Spectroscopic Data for 4-Bromo-3-methoxy-N-methylbenzamide

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the range of δ 7.0-8.0 ppm. - A singlet for the methoxy (-OCH₃) protons around δ 3.9-4.1 ppm. - A doublet for the N-methyl (-NHCH₃) protons around δ 2.8-3.0 ppm (may appear as a singlet depending on the solvent and temperature). - A broad signal for the amide proton (-NH) which may be solvent dependent. |

| ¹³C NMR | - A carbonyl carbon signal around δ 165-170 ppm. - Aromatic carbon signals in the range of δ 110-160 ppm. - A methoxy carbon signal around δ 55-60 ppm. - An N-methyl carbon signal around δ 25-30 ppm. |

| IR Spectroscopy | - A C=O (amide I) stretching band around 1630-1680 cm⁻¹. - An N-H stretching band around 3200-3400 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. - C-O stretching for the methoxy group. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ and [M+2]⁺ with approximately equal intensity, which is characteristic of a monobrominated compound. |

Potential Applications in Research and Drug Development

Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[5][6] Substituted benzamides have also been explored for their potential in treating neurological disorders.[7]

The introduction of a bromine atom can enhance the therapeutic activity and metabolic stability of a drug molecule.[8] Therefore, 4-Bromo-3-methoxy-N-methylbenzamide could serve as a valuable intermediate or a scaffold for the synthesis of novel bioactive molecules in drug discovery programs.[9] Its structure could be of interest for developing enzyme inhibitors or receptor modulators where the specific substitution pattern can influence binding affinity and selectivity.

Safety and Handling

Caution: The following safety information is based on the general properties of brominated aromatic compounds and reagents used in the synthesis. A thorough risk assessment should be conducted before commencing any experimental work.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling all chemicals.[10]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10]

-

Reagent Handling:

-

Brominated Compounds: Brominated aromatic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Avoid creating dust.[10][11]

-

Coupling Agents (EDC/HOBt): These can be sensitizers and irritants.

-

Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere.

-

Methyl Iodide (CH₃I): Methyl iodide is toxic, a suspected carcinogen, and should be handled with extreme care in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 24, 2026, from [Link]

-

Clark, J. (2015). The preparation of amides. Chemguide. Retrieved January 24, 2026, from [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

- Colle, K. S., & Lewis, E. S. (1978). Photoelectron spectra of substituted benzamides. Canadian Journal of Chemistry, 56(9), 1340-1343.

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved January 24, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved January 24, 2026, from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved January 24, 2026, from [Link]

- Kohlpaintner, C., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7384–7388.

-

Khan Academy. (2017, March 1). Amide formation from carboxylic acid derivatives. [Video]. YouTube. [Link]

- Wanner, M. J., et al. (2026, January 23). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry.

- Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.

-

ResearchGate. (2025, August 6). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of benzamide drugs. Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 24, 2026, from [Link]

-

ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved January 24, 2026, from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved January 24, 2026, from [Link]

-

Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved January 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Retrieved January 24, 2026, from [Link]

-

YouTube. (2024, June 6). Bromination safety. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (2025, January 15). A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. Green Chemistry. [Link]

- Pani, L., Gessa, G. L., & Conti, G. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- Zhang, Y., et al. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry.

-

National Center for Biotechnology Information. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PubMed. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (n.d.). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters. Retrieved January 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 9. nbinno.com [nbinno.com]

- 10. dollycorporation.com [dollycorporation.com]

- 11. youtube.com [youtube.com]

4-Bromo-3-methoxy-N-methylbenzamide structure

An In-Depth Technical Guide to 4-Bromo-3-methoxy-N-methylbenzamide: Structure, Synthesis, and Characterization

Executive Summary

Substituted benzamides represent a cornerstone of modern medicinal chemistry, with their rigid, yet versatile, scaffold appearing in a multitude of approved therapeutic agents. 4-Bromo-3-methoxy-N-methylbenzamide is a distinct member of this class, incorporating key structural motifs—a brominated phenyl ring, a methoxy ether, and an N-methylated amide—that are of significant interest in drug design for their influence on metabolic stability, receptor binding, and pharmacokinetic properties.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for understanding this molecule. In the absence of extensive public data for this specific compound, this document leverages established principles of organic chemistry and data from closely related analogues to propose a robust synthesis pathway and a detailed protocol for its structural elucidation. We will explore the causality behind experimental choices, from retrosynthetic analysis to the selection of analytical techniques, thereby furnishing a self-validating system for its preparation and confirmation.

Molecular Profile and Physicochemical Properties

Chemical Identity

4-Bromo-3-methoxy-N-methylbenzamide is a polysubstituted aromatic amide. The core structure consists of a benzene ring substituted at position 1 with an N-methylcarboxamide group, at position 3 with a methoxy group, and at position 4 with a bromine atom. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.

-

IUPAC Name: 4-bromo-3-methoxy-N-methylbenzamide

-

Molecular Formula: C₉H₁₀BrNO₂

-

Molecular Weight: 244.09 g/mol

-

CAS Number: A unique CAS registry number for this specific structure is not readily found in public chemical databases, highlighting its status as a novel or non-commercial research compound.

Chemical Structure Diagram

The structural arrangement of 4-Bromo-3-methoxy-N-methylbenzamide is depicted below.

Predicted Physicochemical Properties

Quantitative prediction of a molecule's properties is crucial for anticipating its behavior in experimental and biological systems. The table below summarizes key computed properties based on its structure.

| Property | Predicted Value | Significance in Drug Development |

| Molar Mass | 244.09 g/mol | Influences diffusion rates and stoichiometry. |

| XLogP3 | ~2.1 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | Suggests good oral bioavailability and blood-brain barrier penetration potential.[1][2] |

| Hydrogen Bond Donors | 1 (Amide N-H) | Participates in intermolecular interactions and receptor binding. |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Methoxy O) | Key sites for forming hydrogen bonds with biological targets. |

| Rotatable Bond Count | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 4-Bromo-3-methoxy-N-methylbenzamide can be logically achieved through a robust and well-documented chemical sequence. The chosen pathway emphasizes efficiency, high yield, and the use of common laboratory reagents.

Retrosynthetic Analysis & Strategy

The most logical disconnection point in the target molecule is the amide bond. This C-N bond can be reliably formed by reacting an activated carboxylic acid derivative with an amine. This retrosynthetic approach simplifies the target into two key synthons: 4-bromo-3-methoxybenzoic acid and methylamine .

The synthesis strategy is therefore a two-step process:

-

Activation of the carboxylic acid to a more reactive species, such as an acyl chloride.

-

Coupling of the activated acyl chloride with methylamine to form the final amide product.

Synthesis Workflow Diagram

The proposed synthetic route is outlined in the workflow below.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes purification and the subsequent characterization would confirm the identity of the intermediate before proceeding, ensuring the integrity of the overall synthesis.

Step 1: Synthesis of 4-Bromo-3-methoxybenzoyl Chloride (Intermediate)

-

Causality: The carboxylic acid is a poor electrophile and will not readily react with amines due to acid-base chemistry. Conversion to an acyl chloride using thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[3][4] Thionyl chloride is chosen for its efficiency and the fact that its byproducts (SO₂ and HCl) are gases, simplifying purification.

-

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 4-bromo-3-methoxybenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The reaction can also be performed in an inert aprotic solvent like dichloromethane (DCM) to aid in handling.

-

Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step should be performed in a well-ventilated fume hood.

-

The resulting crude 4-bromo-3-methoxybenzoyl chloride, typically a yellow to brown oil or low-melting solid, is used directly in the next step without further purification due to its moisture sensitivity.

-

Step 2: Synthesis of 4-Bromo-3-methoxy-N-methylbenzamide (Final Product)

-

Causality: The highly reactive acyl chloride is now coupled with methylamine. A base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[4] This prevents the protonation of the methylamine nucleophile, which would render it unreactive, and drives the reaction to completion.

-

Methodology:

-

Dissolve the crude 4-bromo-3-methoxybenzoyl chloride (1.0 eq) from the previous step in an anhydrous aprotic solvent (e.g., DCM or THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of methylamine (e.g., a 40% solution in water or a 2M solution in THF) (1.2 eq) and triethylamine (1.5 eq) in the same solvent.

-

Add the methylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-Bromo-3-methoxy-N-methylbenzamide.

-

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous structural verification. The data presented below are predicted values based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique provides information on the number and environment of hydrogen atoms. For 4-Bromo-3-methoxy-N-methylbenzamide, the expected signals are:

-

Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.8 ppm). Due to the substitution pattern, they will appear as a doublet, a singlet (or narrow doublet), and a doublet of doublets.

-

Amide Proton (1H): A broad singlet or quartet (~6.0-6.5 ppm), which may exchange with D₂O. The splitting is due to coupling with the N-methyl protons.[5]

-

Methoxy Protons (3H): A sharp singlet at ~3.9 ppm.

-

N-Methyl Protons (3H): A doublet at ~3.0 ppm, coupled to the amide proton.[5]

-

-

¹³C NMR: This provides information on the carbon skeleton.

-

Carbonyl Carbon: A signal around 167-168 ppm.[5]

-

Aromatic Carbons: Six distinct signals between ~110-160 ppm. The carbon attached to the bromine will be at the lower end of this range (~126 ppm), while the carbon attached to the methoxy group will be at the higher end.[5]

-

Methoxy Carbon: A signal around 56 ppm.

-

N-Methyl Carbon: A signal around 27 ppm.[5]

-

Mass Spectrometry (MS)

-

Molecular Ion Peak: Electrospray ionization (ESI) or chemical ionization (CI) would show the protonated molecular ion [M+H]⁺ at m/z 245/247.

-

Isotopic Pattern: A critical diagnostic feature will be the presence of two peaks of nearly equal intensity (approximately 1:1 ratio) for the molecular ion, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Key fragmentation would likely involve the loss of the N-methyl amide group and cleavage at the ether linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3300 - 3500 (broad) | Stretch |

| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Stretch |

| C=O (Amide I) | 1630 - 1680 (strong) | Stretch |

| N-H (Amide II) | 1510 - 1570 | Bend |

| C-O (Ether) | 1200 - 1275 | Asymmetric Stretch |

| C-Br | 500 - 600 | Stretch |

Safety, Handling, and Storage

As a novel chemical entity, 4-Bromo-3-methoxy-N-methylbenzamide should be handled with care, assuming it is potentially hazardous. Safety protocols should be based on the known hazards of its structural analogues and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and any reagents.[6][7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8][9] Avoid contact with skin and eyes.[6][10] Analogous substituted benzamides are known to cause skin and eye irritation.[1][9][11]

-

Reagent Hazards: Thionyl chloride is highly corrosive and reacts violently with water. Methylamine is flammable and corrosive. All synthesis steps must be conducted with appropriate precautions.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.[10]

Potential Applications and Future Directions

The precise biological activity of 4-Bromo-3-methoxy-N-methylbenzamide is yet to be determined. However, the benzamide scaffold is a privileged structure in pharmacology. Various substituted benzamides are known to act as dopamine antagonists, antiemetics, and antipsychotics. The specific combination of a halogen, a methoxy group, and N-methylation makes this compound a compelling candidate for:

-

Screening Libraries: Inclusion in high-throughput screening campaigns to identify novel hits against a wide range of biological targets.

-

Fragment-Based Drug Discovery: Use as a starting point or fragment for the development of more complex and potent molecules.

-

Synthetic Intermediate: Serve as a valuable building block for the synthesis of more elaborate chemical structures.

Future research should focus on the efficient synthesis of this compound, followed by comprehensive pharmacological profiling to uncover its therapeutic potential.

References

-

ChemBK. (2024). 4-Bromo-N-methoxy-N-methylbenzamide. Retrieved from [Link]

-

PubChem. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113. Retrieved from [Link]

- Supporting Information for relevant publication.

-

Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Retrieved from [Link]

-

PubChem. 4-Bromo-N-methoxy-N-methylbenzamide | C9H10BrNO2 | CID 10999252. Retrieved from [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

PubChem. 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide. Retrieved from [Link]

-

PubChem. 4-Bromo-3,5-dihydroxy-N-methylbenzamide | C8H8BrNO3 | CID 91824. Retrieved from [Link]

- De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic Letters, 3(19), 3041-3043.

- Supporting Information - The Royal Society of Chemistry.

-

LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

-

Fisher Scientific. Amide Synthesis. Retrieved from [Link]

- Google Patents. CN104230675A - Preparation method of 4-bromoanisole.

-

ResearchGate. A plausible mechanism for the synthesis of an amide using I starting.... Retrieved from [Link]

- Supporting Information - The Royal Society of Chemistry.

-

Wikipedia. Controlled Drugs and Substances Act. Retrieved from [Link]

Sources

- 1. 4-Bromo-N-methoxy-N-methylbenzamide | C9H10BrNO2 | CID 10999252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. pure.uva.nl [pure.uva.nl]

- 6. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. synquestlabs.com [synquestlabs.com]

- 10. chembk.com [chembk.com]

- 11. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-3-methoxy-N-methylbenzamide synthesis from 4-bromo-3-methoxybenzoic acid

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-methoxy-N-methylbenzamide from 4-bromo-3-methoxybenzoic acid

This guide provides a comprehensive technical overview for the synthesis of 4-bromo-3-methoxy-N-methylbenzamide, a valuable building block in medicinal chemistry and materials science.[1][2] We will explore the fundamental principles of amide bond formation, compare common synthetic strategies, and provide detailed, field-proven protocols suitable for a research and development laboratory setting.

Strategic Overview: The Chemistry of Amide Bond Formation

The conversion of a carboxylic acid to an amide is a cornerstone reaction in organic synthesis. However, the direct reaction between 4-bromo-3-methoxybenzoic acid and methylamine is inefficient. This is due to a competing and much faster acid-base reaction, where the basic amine deprotonates the acidic carboxylic acid to form a stable ammonium carboxylate salt.[3] This salt is unreactive towards nucleophilic attack and requires high temperatures to dehydrate into the desired amide, conditions often unsuitable for complex molecules.

Therefore, the central challenge is to enhance the electrophilicity of the carboxylic acid's carbonyl carbon, a process known as "activation." This guide will detail the two most prevalent and reliable strategies for achieving this transformation:

-

Strategy A: The Acyl Chloride Intermediate. A robust, traditional method involving the conversion of the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with the amine.[4][5]

-

Strategy B: Direct Coupling with Carbodiimide Reagents. A milder, more modern approach that utilizes coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation in a one-pot procedure.[3][6]

The choice between these strategies depends on factors such as substrate sensitivity, desired purity, scale, and available resources.

Caption: High-level overview of the two primary synthetic pathways.

Mechanism & Rationale: A Deeper Dive

Strategy A: The Acyl Chloride Method

This two-step approach hinges on converting the relatively unreactive hydroxyl group of the carboxylic acid into an excellent leaving group (a chloride ion).

Step 1: Activation with Thionyl Chloride (SOCl₂) The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of electron movements, facilitated by a base like pyridine or catalytically by DMF, results in the elimination of sulfur dioxide (SO₂) gas and hydrogen chloride (HCl), yielding the highly electrophilic acyl chloride.[4][7] The gaseous nature of the byproducts helps drive the reaction to completion.

Step 2: Nucleophilic Acyl Substitution The resulting 4-bromo-3-methoxybenzoyl chloride is then subjected to nucleophilic attack by methylamine. The reaction is rapid and typically requires an additional base (e.g., triethylamine, pyridine) to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile.[5]

Expertise & Insight: This method is highly effective and cost-efficient for scale-up operations. However, the harsh reagents (SOCl₂) and corrosive byproduct (HCl) may not be suitable for substrates with acid-sensitive functional groups. The acyl chloride intermediate is also moisture-sensitive and is often used immediately without extensive purification.

Strategy B: The EDC/HOBt Coupling Method

This method has become a mainstay in modern organic and medicinal chemistry due to its mild conditions and operational simplicity.

Mechanism of Action:

-

O-Acylisourea Formation: The carboxylic acid adds to one of the double bonds of the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is a much better leaving group than the original hydroxyl group.[3]

-

HOBt Interception: While the O-acylisourea can be directly attacked by the amine, it is also prone to racemization (if chiral centers are present) and can rearrange into a stable N-acylurea byproduct, terminating the reaction.[6] To prevent this, an additive such as 1-Hydroxybenzotriazole (HOBt) is included. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester.[8][9]

-

Amidation: The amine then attacks the carbonyl of the HOBt-ester, which is more stable than the O-acylisourea but still highly reactive, to form the desired amide. The byproducts, HOBt and the water-soluble ethyl-dimethylaminopropyl urea, are typically easy to remove during aqueous work-up.[6]

Expertise & Insight: The EDC/HOBt coupling is exceptionally versatile and tolerant of a wide range of functional groups. It is the preferred method for delicate or complex molecules. The primary drawback is the higher cost of the reagents compared to thionyl chloride. Careful control of stoichiometry is crucial to minimize side-product formation.

Experimental Protocols & Workflows

Protocol A: Synthesis via Acyl Chloride Intermediate

Caption: Workflow for the two-step acyl chloride protocol.

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Argon), add 4-bromo-3-methoxybenzoic acid (e.g., 2.31 g, 10.0 mmol).

-

Add anhydrous dichloromethane (DCM, 20 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, e.g., 1.1 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 40°C) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

Cool the reaction to room temperature and carefully concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude acyl chloride is a moisture-sensitive oil or solid and is typically used immediately in the next step.[4][10]

-

-

Amidation:

-

Dissolve the crude 4-bromo-3-methoxybenzoyl chloride in anhydrous DCM (20 mL) and cool the solution to 0°C.

-

In a separate flask, prepare a solution of methylamine (e.g., 6.0 mL of a 2.0 M solution in THF, 12.0 mmol, 1.2 equiv) and triethylamine (Et₃N, e.g., 2.1 mL, 15.0 mmol, 1.5 equiv) in DCM (10 mL).

-

Add the methylamine solution dropwise to the cold acyl chloride solution over 15-20 minutes.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours or until TLC/LCMS analysis indicates completion.[10]

-

Proceed to the work-up and purification section.

-

Protocol B: One-Pot EDC/HOBt Coupling

Caption: Workflow for the one-pot EDC/HOBt coupling protocol.

Step-by-Step Methodology:

-

To a round-bottom flask with a magnetic stirrer, add 4-bromo-3-methoxybenzoic acid (e.g., 2.31 g, 10.0 mmol), methylamine hydrochloride (e.g., 0.81 g, 12.0 mmol, 1.2 equiv), and 1-hydroxybenzotriazole hydrate (HOBt·H₂O, e.g., 1.84 g, 12.0 mmol, 1.2 equiv).

-

Add anhydrous DMF (30 mL) and N,N-diisopropylethylamine (DIPEA, e.g., 4.36 mL, 25.0 mmol, 2.5 equiv). Stir the mixture at room temperature until all solids have dissolved.

-

Cool the solution to 0°C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, e.g., 2.30 g, 12.0 mmol, 1.2 equiv) in one portion.[9][11]

-

Stir the reaction at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction's progress by TLC or LCMS. Upon completion, proceed to the work-up and purification.

Product Isolation and Purification

A standardized work-up and purification procedure is critical for obtaining the final product with high purity.

Standard Work-up Procedure:

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc, 100 mL).

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) to remove unreacted amine and basic components like DIPEA.

-

Saturated aqueous NaHCO₃ (2 x 50 mL) to remove unreacted carboxylic acid and HOBt.

-

Brine (1 x 50 mL) to remove residual water.[10]

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Techniques:

-

Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.[12]

-

Silica Gel Chromatography: If recrystallization is ineffective, the crude material can be purified by column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc).[10][12]

Data Analysis and Characterization

The identity and purity of the synthesized 4-bromo-3-methoxy-N-methylbenzamide must be confirmed through rigorous analytical methods.

| Property / Technique | Expected Data / Observation |

| Molecular Formula | C₉H₁₀BrNO₂[13] |

| Molecular Weight | 244.09 g/mol [13] |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.2 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 6.2 (br s, 1H, -NH), 3.0 (d, 3H, -NCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~167 (C=O), ~156 (C-OCH₃), ~135-110 (Ar-C), ~56 (-OCH₃), ~27 (-NCH₃)[14] |

| Mass Spec (ESI+) | m/z = 244.0 [M+H]⁺, 246.0 [M+2+H]⁺ (approx. 1:1 ratio, characteristic of Bromine) |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The splitting pattern of aromatic protons will depend on their specific coupling constants.

References

-

Quora : What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? (2022-05-11). Available at: [Link]

-

ChemBK : 4-Bromo-N-methoxy-N-methylbenzamide. (2024-04-09). Available at: [Link]

-

Jai Swaminarayan Multichem : All about the 3-Methoxy 4-Methyl Methyl Benzoate. (2023-11-24). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. : The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. (2026-01-17). Available at: [Link]

-

ResearchGate : Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Available at: [Link]

-

Aapptec Peptides : Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

SpectraBase : 4-Bromo-N-isopropylbenzamide. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. : The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Available at: [Link]

- Google Patents: US4440953A - Purification of N-substituted aminobenzaldehydes.

-

The Royal Society of Chemistry : SUPPORTING INFORMATION. Available at: [Link]

-

Beilstein Journals : Supplementary Information. Available at: [Link]

-

SpringerLink : One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

-

Chemistry LibreTexts : 4.2.6: Chemistry of Amides. (2022-10-04). Available at: [Link]

-

ResearchGate : Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Available at: [Link]

-

Fisher Scientific : Amide Synthesis. Available at: [Link]

-

The Royal Society of Chemistry : Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information. Available at: [Link]

-

Chemistry Steps : Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Organic Chemistry Portal : Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

-

Scribd : Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Available at: [Link]

-

ResearchGate : A plausible mechanism for the synthesis of an amide using I starting.... Available at: [Link]

-

MDPI : N,N-Diethyl-3-methylbenzamide. Available at: [Link]

-

SciSpace : Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Available at: [Link]

-

Chemsrc : 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Available at: [Link]

-

ACS Publications : Peptide Coupling Reagents, More than a Letter Soup. (2011-08-26). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. bachem.com [bachem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 11. scribd.com [scribd.com]

- 12. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 13. chemscene.com [chemscene.com]

- 14. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Application Notes & Protocols: Leveraging 4-Bromo-3-methoxy-N-methylbenzamide for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Value of the Benzamide Scaffold in Kinase Inhibition

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[1][2] The design of effective kinase inhibitors hinges on the strategic assembly of molecular scaffolds that can precisely interact with the ATP-binding site of the target kinase. The N-arylbenzamide moiety is a privileged scaffold in this context, frequently employed for its ability to form critical hydrogen bonds with the kinase "hinge" region, a conserved sequence of amino acids that anchors the adenine region of ATP.

This guide focuses on the utility of 4-Bromo-3-methoxy-N-methylbenzamide , a versatile and strategically functionalized starting material for the synthesis of diverse kinase inhibitor libraries. Its structure is uniquely suited for medicinal chemistry applications:

-

The Aryl Bromide: Serves as a key reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the solvent-exposed regions of the kinase active site.

-

The Methoxy Group: The ortho-methoxy substituent is an electron-donating group that can influence the reactivity of the aryl bromide.[3] Furthermore, it can act as a hydrogen bond acceptor or introduce subtle steric effects that can be exploited to enhance binding affinity and selectivity.

-

The N-methylbenzamide: This core functional group is an excellent bioisostere for the purine ring of ATP, poised to form crucial hydrogen bonds with the kinase hinge region, a foundational interaction for many Type I and Type II kinase inhibitors.

This document provides detailed protocols and expert insights into the application of 4-Bromo-3-methoxy-N-methylbenzamide in two of the most powerful C-C and C-N bond-forming reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Synthetic Pathways: Diversification via Cross-Coupling

The bromine atom at the C4 position is the primary point of diversification for the 4-Bromo-3-methoxy-N-methylbenzamide scaffold. Palladium-catalyzed cross-coupling reactions provide a robust and versatile toolkit for this purpose.

Caption: Synthetic diversification of the core scaffold.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)-C(sp²) bonds, allowing for the coupling of the aryl bromide with a vast array of boronic acids and esters.[4][5] In the context of kinase inhibitor design, this reaction is frequently used to introduce aryl or heteroaryl moieties that can access hydrophobic pockets or form additional interactions within the ATP-binding site, thereby enhancing potency and modulating selectivity.[2][6]

The success of the Suzuki-Miyaura coupling is critically dependent on the careful selection of the catalyst, ligand, base, and solvent.[5]

-

Catalyst/Ligand System: The electron-rich nature of the 4-bromo-3-methoxyphenyl ring, due to the methoxy group, can make the initial oxidative addition step of the catalytic cycle more challenging. Therefore, a highly active palladium catalyst system is required. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors. They are used in conjunction with phosphine ligands, such as SPhos or XPhos, which are bulky and electron-rich, promoting the formation of the active Pd(0) species and facilitating both oxidative addition and reductive elimination.

-

Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A polar aprotic solvent system, often a mixture including water (e.g., 1,4-dioxane/water or DME/water), is generally preferred. Water plays a key role in activating the boronic acid for transmetalation.

Objective: To synthesize 4-Aryl-3-methoxy-N-methylbenzamide derivatives.

Materials:

| Component | Role | Recommended Choice |

| Starting Material | Aryl Halide | 4-Bromo-3-methoxy-N-methylbenzamide |

| Coupling Partner | Boron Species | Arylboronic Acid (1.1 - 1.5 equiv.) |

| Catalyst | Palladium Source | Pd(OAc)₂ (1-5 mol%) |

| Ligand | Phosphine Ligand | SPhos (2-10 mol%) |

| Base | Activator | K₂CO₃ (2-3 equiv.) |

| Solvent | Reaction Medium | 1,4-Dioxane and Water (e.g., 4:1 v/v) |

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-methoxy-N-methylbenzamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methoxy-N-methylbenzamide derivative.

Caption: Simplified catalytic cycle of Suzuki coupling.

Buchwald-Hartwig Amination: Installing Key Nitrogen Moieties

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[3][7] For kinase inhibitor synthesis, this reaction is paramount for introducing primary or secondary amines at the C4 position. These amines can then serve as crucial hydrogen bond donors or acceptors to interact with the kinase hinge region, or act as a linking point for further derivatization.

-

Catalyst/Ligand System: Similar to the Suzuki coupling, an active palladium system is required. However, the choice of ligand is often tailored for C-N bond formation. Biarylphosphine ligands like RuPhos or BrettPhos are highly effective as they promote the challenging reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine nucleophile without competing in the reaction.[8] Weaker bases like cesium carbonate can sometimes be used, particularly with more reactive aryl halides.[7][8]

-

Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are preferred to avoid quenching the strong base and interfering with the catalytic cycle.[8]

Objective: To synthesize 4-Amino-3-methoxy-N-methylbenzamide derivatives.

Materials:

| Component | Role | Recommended Choice |

| Starting Material | Aryl Halide | 4-Bromo-3-methoxy-N-methylbenzamide |

| Coupling Partner | Nucleophile | Primary or Secondary Amine (1.1 - 1.5 equiv.) |

| Catalyst | Palladium Source | Pd₂(dba)₃ (1-5 mol%) |

| Ligand | Phosphine Ligand | RuPhos or BrettPhos (2-10 mol%) |

| Base | Activator | Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equiv.) |

| Solvent | Reaction Medium | Anhydrous Toluene or 1,4-Dioxane |

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk tube or flask, add the base (e.g., NaOt-Bu, 1.5 equiv.).

-

Reagent Addition: Add 4-Bromo-3-methoxy-N-methylbenzamide (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and the ligand (e.g., RuPhos, 0.02 equiv.).

-

Evacuation and Backfilling: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4 to 24 hours.

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography to yield the desired 4-amino-3-methoxy-N-methylbenzamide product.

Application in SAR Studies: A Case Study Inspired by FGFR1 Inhibitors

The true power of these synthetic methods lies in their ability to rapidly generate a library of analogs for Structure-Activity Relationship (SAR) studies. For instance, a series of benzamide derivatives has been successfully developed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[9][10]

By applying the Suzuki and Buchwald-Hartwig reactions to the 4-Bromo-3-methoxy-N-methylbenzamide core, one can systematically probe the chemical space around the C4 position to optimize kinase inhibitory activity.

Hypothetical SAR Data for a Target Kinase:

| Compound ID | C4-Substituent (R) | Synthetic Method | IC₅₀ (nM) |

| Core-Br | -Br | Starting Material | >10,000 |

| Core-Ph | Phenyl | Suzuki Coupling | 850 |

| Core-Py | 3-Pyridyl | Suzuki Coupling | 250 |

| Core-An | Aniline | Buchwald-Hartwig | 45 |

| Core-Mo | Morpholine | Buchwald-Hartwig | 15 |

This hypothetical data illustrates a common trend in kinase inhibitor development:

-

The initial bromo-compound is inactive.

-

Suzuki coupling to introduce a simple phenyl group confers weak activity.

-

Switching to a heteroaryl group like pyridine, which can act as a hydrogen bond acceptor, improves potency.

-

Buchwald-Hartwig amination to install an aniline introduces a key hydrogen bond donor, leading to a significant jump in potency.

-

Further modification to a morpholine group, which can improve solubility and engage with different residues, leads to the most potent compound in the series.

Conclusion

4-Bromo-3-methoxy-N-methylbenzamide is a high-value, strategically designed starting material for the synthesis of kinase inhibitors. Its pre-installed N-methylbenzamide moiety serves as an effective hinge-binding element, while the C4-bromo position provides a versatile handle for diversification. Mastery of the Suzuki-Miyaura coupling and Buchwald-Hartwig amination protocols enables medicinal chemists to rapidly and efficiently generate libraries of novel compounds, accelerating the discovery and optimization of potent and selective kinase inhibitors for therapeutic intervention.

References

-

Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

PubChem. 4-Bromo-N-methoxy-N-methylbenzamide. Available at: [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

-

He, M., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

National Institutes of Health. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]

-

MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Available at: [Link]

-

PubChem. Kinase inhibitors - Patent US-9751837-B2. Available at: [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE. Available at: [Link]

-

ResearchGate. (2012). 4-Methoxy-N-methylbenzamide. Available at: [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

-

Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Available at: [Link]

-

MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Available at: [Link]

-

Justia Patents. (2023). Bifunctional chimeric molecules for labeling of kinases with target binding moieties and methods of use thereof. Available at: [Link]

-

MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available at: [Link]

- Google Patents. Compounds and compositions as protein kinase inhibitors.

-

PubChem. 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Available at: [Link]

-

Frontiers. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Available at: [Link]

-

ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

-

PubChem. Polo like kinase 4 inhibitors - Patent US-12312339-B2. Available at: [Link]

-

Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Available at: [Link]

-

PubMed Central. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available at: [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Available at: [Link]

-

ACS Publications. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-methoxy-N-methylbenzamide

Welcome to the technical support center for the synthesis of 4-Bromo-3-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and field-proven experience to address the common challenges encountered during this specific amidation reaction.

Introduction: The Chemistry at Hand

The synthesis of 4-Bromo-3-methoxy-N-methylbenzamide from 4-Bromo-3-methoxybenzoic acid and methylamine is a cornerstone reaction in the development of various pharmaceutical intermediates. While seemingly straightforward, this amide bond formation is susceptible to several factors that can significantly impact the reaction's efficiency and the final product's purity.[1][2] The primary challenge in direct amidation is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt.[3][4] To overcome this, activating agents, commonly known as coupling reagents, are employed to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.[4]

This guide will delve into common issues, from low yields to purification difficulties, providing a structured, question-and-answer-based approach to problem-solving.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can stem from several factors, primarily incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions.

Troubleshooting Steps:

-

Evaluate Your Coupling Reagent: The choice of coupling reagent is critical for a successful amidation.[5] Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-Hydroxybenzotriazole), are a good starting point.[6] However, for sterically hindered or electronically deactivated systems, more potent coupling reagents may be necessary.

-

Insight: The methoxy group at the 3-position of the benzoic acid can have a modest electronic effect on the reactivity of the carboxyl group. If you suspect incomplete activation, consider phosphonium-based reagents like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high reactivity.[5]

-

-

Check the Purity of Your Starting Materials: Impurities in the 4-Bromo-3-methoxybenzoic acid or the methylamine solution can interfere with the reaction. Ensure the benzoic acid is dry, as water can hydrolyze the activated intermediate.[7] Verify the concentration of your methylamine solution.

-

Optimize Reaction Temperature and Time: Amidation reactions are often run at room temperature, but gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of reaction, especially if you observe a sluggish conversion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential degradation of the product with prolonged heating.

-

Consider the Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[6] Ensure you are using an adequate amount of base (typically 2-3 equivalents).

Diagram: General Workflow for Amide Coupling

Caption: A generalized workflow for the synthesis of 4-Bromo-3-methoxy-N-methylbenzamide.

FAQ 2: I'm observing a significant amount of an unidentifiable byproduct. What could it be?

The formation of byproducts is a common issue in amide synthesis. Identifying the potential side reactions is key to mitigating them.

Potential Side Reactions and Solutions:

-

Formation of an O-Acylurea Adduct: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.

-

Mechanistic Insight: This rearrangement is often competitive with the desired aminolysis.

-

Solution: The addition of HOBt or HOAt (1-hydroxy-7-azabenzotriazole) is a standard practice to suppress this side reaction.[8] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement, while still being highly reactive towards the amine.

-

-

Epimerization (if applicable to your starting material): While not a concern for 4-Bromo-3-methoxybenzoic acid itself, if you are working with chiral carboxylic acids, racemization can be a significant issue.

Table: Comparison of Common Coupling Reagents

| Coupling Reagent | Additive | Advantages | Disadvantages |

| EDC | HOBt | Cost-effective, water-soluble byproducts | Can lead to O-acylurea formation without an additive |

| DCC | HOBt | Inexpensive, effective | Forms insoluble dicyclohexylurea (DCU) byproduct, making purification difficult |

| HBTU | None | High reactivity, fast reaction times | Can be expensive, potential for guanidinylation of the amine |

| HATU | None | Very high reactivity, low racemization | Expensive, best reserved for difficult couplings[8] |

| PyBOP® | None | High reactivity, good for sterically hindered substrates | Can be expensive |

FAQ 3: My purification by column chromatography is difficult, and the product is not clean. What can I do?

Purification challenges often arise from the byproducts of the coupling reaction.

Purification Strategies:

-

Aqueous Work-up: A thorough aqueous work-up is essential to remove the majority of the byproducts from the coupling reagents and any excess base.

-